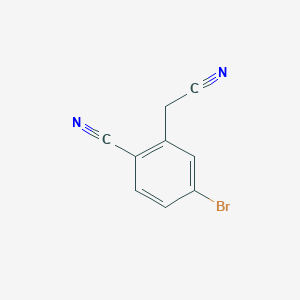

5-Bromo-2-cyanobenzeneacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEYEDQUDZWJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581544 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925672-88-4 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 5-Bromo-2-cyanobenzeneacetonitrile for Advanced Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Protein Degradation

In the rapidly evolving landscape of medicinal chemistry, the pursuit of molecular scaffolds that offer both stability and versatile reactivity is paramount. 5-Bromo-2-cyanobenzeneacetonitrile (CAS No. 925672-88-4), also known as 4-bromo-2-(cyanomethyl)benzonitrile, has emerged as a pivotal building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These heterobifunctional molecules are at the forefront of therapeutic innovation, designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4][5][6] The unique trifunctional nature of this compound, featuring a reactive bromine atom, a cyano group on the aromatic ring, and a cyanomethyl substituent, provides medicinal chemists with multiple handles for strategic molecular elaboration. This guide offers an in-depth exploration of its synthesis, chemical properties, and critical applications, providing field-proven insights and detailed protocols to empower researchers in the development of next-generation therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective and safe utilization in the laboratory. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 925672-88-4 | [7][8][9] |

| Molecular Formula | C₉H₅BrN₂ | [7][8][9] |

| Molecular Weight | 221.05 g/mol | [7][9] |

| Appearance | White to off-white solid | [10] |

| Purity | Typically ≥95% | [8] |

| Storage | Store at -20°C for long-term stability | [7][9] |

Safety Profile: this compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled, causing skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Strategic Synthesis and Purification

Conceptual Synthesis Pathway

The proposed synthesis begins with 2-methylbenzonitrile, which undergoes free-radical bromination to form 2-(bromomethyl)benzonitrile. This intermediate is then subjected to nucleophilic substitution with a cyanide salt to yield the final product, which is subsequently brominated on the aromatic ring. A more direct route involves the bromination of 2-cyanobenzyl cyanide.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on analogous, well-documented chemical transformations.

Part 1: Synthesis of 2-(Bromomethyl)benzonitrile

-

Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-cyanobenzyl cyanide (1 equivalent).

-

Reagent Addition: Dissolve the starting material in a dry, non-polar solvent such as carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)benzonitrile.

Part 2: Synthesis of this compound

-

Setup: In a flask protected from light and moisture, dissolve the crude 2-(bromomethyl)benzonitrile from the previous step in a suitable solvent like dichloromethane or acetic acid.

-

Catalyst and Reagent: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 equivalents). Cool the mixture in an ice bath.

-

Bromination: Slowly add a solution of bromine (Br₂) (1.1 equivalents) in the same solvent, keeping the temperature below 10°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Application in the Synthesis of PROTACs

The structural features of this compound make it an exceptionally useful building block for PROTACs. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker or a warhead that binds to the target protein.[11] The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing an alternative point of attachment for the linker or the E3 ligase ligand.

Workflow for PROTAC Synthesis using the Building Block

Caption: Synthetic strategies for incorporating the building block into a PROTAC.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for a Suzuki coupling reaction at the bromine position.

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired boronic acid or ester partner (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

-

Solvent Addition: Degas a solvent mixture, typically toluene/ethanol/water or dioxane/water, by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the flask.

-

Reaction: Heat the mixture to 80-100°C under an inert atmosphere. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. The following analytical techniques are standard for its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the cyanomethyl group. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The methylene protons (-CH₂CN) should present as a singlet at approximately δ 4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will display distinct signals for the aromatic carbons, the two cyano carbons, and the methylene carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the two nitrile groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at m/z 220 and 222 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

This compound stands as a testament to the power of strategically functionalized small molecules in modern drug discovery. Its unique combination of reactive sites provides a robust and flexible platform for the synthesis of complex therapeutic agents, most notably PROTACs. The synthetic routes and application protocols detailed in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to leverage this valuable building block in their own research endeavors, ultimately contributing to the advancement of targeted therapies.

References

- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021).

- This compound [P80583]. ChemUniverse. [Link]

- E3 ligase ligand chemistries: from building blocks to protein degraders. (2022). RSC Publishing. [Link]

- Proteolysis targeting chimeric pharmaceutical. (2006).

- Heterocyclic degronimers for target protein degradation. (2020).

- Anti-protac antibodies and complexes. (2023).

- Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. (2023).

- Simple and Efficient Method for the Preparation of 5-Bromois

Sources

- 1. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]

- 2. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]

- 3. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]

- 6. US10646575B2 - Heterocyclic degronimers for target protein degradation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. usbio.net [usbio.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2023275394A1 - Anti-protac antibodies and complexes - Google Patents [patents.google.com]

physical properties of 5-Bromo-2-cyanobenzeneacetonitrile

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-cyanobenzeneacetonitrile

Introduction

This compound is a substituted aromatic compound featuring three distinct functional groups: a bromine atom, a benzonitrile core, and an acetonitrile side chain. This unique combination of reactive sites makes it a valuable intermediate and building block in synthetic organic chemistry. Its applications are primarily found in the development of novel pharmaceutical agents and complex organic molecules, where the nitrile and bromo-moieties can be strategically manipulated to construct diverse molecular architectures. This guide provides a comprehensive overview of its core physical properties, predicted spectroscopic characteristics, a standard analytical protocol for purity assessment, and essential safety and handling information for researchers and drug development professionals.

Section 1: Core Physical and Chemical Properties

The fundamental identity and physical state of this compound are summarized below. These properties are critical for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 925672-88-4 | [1][2][3][4] |

| Molecular Formula | C₉H₅BrN₂ | [1][2][3][4] |

| Molecular Weight | 221.05 g/mol | [2] |

| Appearance | White crystalline solid | [5] |

| Purity (Commercial) | Typically ≥95% | [3][4] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, ether, and methanol. | [5][6] |

| Storage Conditions | Store sealed in a dry environment. Recommended temperatures vary from Room Temperature to -20°C. | [2][3][5] |

The variance in recommended storage temperatures highlights the importance of consulting the specific supplier's documentation. For long-term stability, particularly to prevent potential degradation, storage at -20°C is advisable.[2]

Section 2: Spectroscopic Characterization - A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The aromatic region (typically δ 7.0-8.0 ppm) will display a complex splitting pattern due to the three adjacent protons on the benzene ring. The methylene protons, being adjacent to two electron-withdrawing groups (cyano and the substituted phenyl ring), are expected to appear as a singlet further downfield than a typical alkyl CH₂ group, likely in the δ 3.5-4.5 ppm range.[7]

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[8]

-

C≡N Stretch: Two nitrile groups are present. The aromatic nitrile (benzonitrile) and the aliphatic nitrile (acetonitrile) will exhibit strong, sharp absorption bands in the 2260-2220 cm⁻¹ region.[9] These two bands may be resolved or could overlap.

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring.[10]

-

Aromatic C-H Stretch: A signal should appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]

-

Aliphatic C-H Stretch: The methylene group will show stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[9]

Predicted Mass Spectrum

In mass spectrometry, the most telling feature will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2).[11] For C₉H₅BrN₂, the expected peaks would be at m/z 220 (for ⁷⁹Br) and 222 (for ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom or cleavage of the acetonitrile side chain.[11]

Section 3: Experimental Protocol - Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Verifying the purity of a starting material is a cornerstone of reliable and reproducible research. HPLC is the standard method for this assessment. The following protocol describes a robust reverse-phase HPLC (RP-HPLC) method suitable for this compound.

Causality of Choices: A reverse-phase C18 column is selected due to the compound's moderate polarity, which will ensure good retention and separation from potential nonpolar or more polar impurities. A mobile phase of acetonitrile and water provides the necessary polarity gradient for elution, while a UV detector is ideal for this aromatic, chromophore-containing molecule.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute this stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard analytical HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Deionized Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

Visual Workflow: HPLC Purity Analysis

Caption: Workflow for HPLC purity assessment of this compound.

Section 4: Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to minimize exposure and ensure laboratory safety.[1] It may cause skin, eye, and respiratory system irritation and could be harmful if ingested or absorbed through the skin.[1][5]

Core Safety Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[13] Do not eat, drink, or smoke in areas where the chemical is handled.[14] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] Keep away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14][16]

Visual Guide: Hierarchy of Safety Controls

Caption: The hierarchy of controls for safe chemical handling.

Conclusion

This compound is a specialized chemical intermediate with a defined set of physical properties that dictate its handling, analysis, and application. A thorough understanding of its molecular structure, predicted spectroscopic behavior, and appropriate safety protocols is paramount for any researcher incorporating this compound into their synthetic workflows. Adherence to rigorous analytical validation, such as the HPLC method described, ensures the integrity of experimental outcomes in drug discovery and materials science.

References

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- CymitQuimica. (2022, May 16). 5-Bromo-2-(difluoromethyl)benzonitrile.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-cyano-3-nitropyridine 573675-25-9.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxybenzonitrile 97 40530-18-5.

- United States Biological. (n.d.). This compound CAS 925672-88-4.

- Nanjing Finechem Holding Co.,Limited. (n.d.). 5-Bromo-2-Thiopheneacetonitrile Supplier China | CAS 703-17-3.

- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzonitrile CAS#: 156001-51-3.

- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.

- PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile.

- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

- CP Lab Safety. (n.d.). This compound, min 95%, 100 mg.

- ChemUniverse. (n.d.). This compound [P80583].

- BLD Pharm. (n.d.). 925672-88-4|this compound.

- ChemicalBook. (n.d.). 5-Bromo-2-pyridinecarbonitrile(97483-77-7) 1H NMR spectrum.

- ChemBK. (2024, April 10). This compound.

- SpectraBase. (n.d.). 2-(5-Bromo-2-hydroxy-benzylidene)malononitrile.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.

- ChemicalBook. (n.d.). 2-Bromo-5-nitrobenzonitrile CAS#: 134604-07-2.

- (n.d.). Table of Characteristic IR Absorptions.

- ChemicalBook. (n.d.). 5-BROMO-2 2'-BITHIOPHENE 96 CAS#: 3480-11-3.

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- SIELC Technologies. (2018, May 16). 2-Pentanone, 5-bromo-.

- Thermo Scientific Chemicals. (n.d.). 5-Bromo-2-fluorobenzonitrile, 98% 25 g.

- NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- NIST WebBook. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde.

- PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-cyanopyridine | 97483-77-7.

- Doc Brown's Advanced Organic Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane.

- SpectraBase. (n.d.). 5-Bromo-2-thienyl methyl ketone - Optional[MS (GC)] - Spectrum.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chembk.com [chembk.com]

- 6. 5-Bromo-2-methylbenzonitrile CAS#: 156001-51-3 [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 5-Bromo-2-Thiopheneacetonitrile Supplier China | CAS 703-17-3 | High Purity Chemical Manufacturer & Wholesale Price [nj-finechem.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-cyanobenzeneacetonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route to 5-Bromo-2-cyanobenzeneacetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen methodology, reagents, and reaction conditions. By grounding the synthesis in fundamental principles of organic chemistry and providing practical insights, this guide aims to empower researchers to successfully and safely synthesize the target molecule with a high degree of purity and yield. The presented route is a multi-step synthesis commencing from the readily available starting material, 4-bromo-2-methylaniline. Each transformation is discussed in detail, including reaction mechanisms, potential side reactions, and purification strategies.

Introduction: The Significance of this compound

This compound, with the chemical structure depicted in Figure 1, is a valuable intermediate in medicinal chemistry and materials science. The presence of multiple reactive functional groups—a bromine atom, an aromatic nitrile, and an aliphatic nitrile—renders it a versatile scaffold for the construction of complex molecular architectures. The bromo substituent allows for the introduction of various functionalities through cross-coupling reactions, while the cyano groups can be elaborated into a range of other functionalities such as amines, carboxylic acids, and tetrazoles. This trifunctional nature makes it a sought-after precursor for the development of novel therapeutic agents and functional materials.

This guide will focus on a robust and scalable three-step synthesis of this compound starting from 4-bromo-2-methylaniline. The chosen synthetic strategy is illustrated in the workflow diagram below.

Experimental Protocol: Synthesis of 4-Bromo-2-methylbenzonitrile

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-methylaniline | 186.05 | 18.6 g | 0.1 |

| Concentrated HCl | 36.46 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Copper(I) Cyanide (CuCN) | 89.56 | 10.8 g | 0.12 |

| Sodium Cyanide (NaCN) | 49.01 | 6.4 g | 0.13 |

| Toluene | - | 100 mL | - |

| Water | - | 300 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-2-methylaniline (18.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

-

Cool the stirred suspension to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (30 mL) and add this solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes. Stir the resulting diazonium salt solution for an additional 15 minutes at this temperature.

-

In a separate 1 L beaker, dissolve copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.4 g, 0.13 mol) in water (100 mL) with gentle warming. Cool the solution to room temperature.

-

With vigorous stirring, slowly add the cold diazonium salt solution to the copper(I) cyanide solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract with toluene (3 x 50 mL).

-

Combine the organic extracts, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-2-methylbenzonitrile, which can be purified by vacuum distillation or recrystallization from ethanol.

Step 2: Benzylic Bromination of 4-Bromo-2-methylbenzonitrile

The second step involves the selective bromination of the methyl group of 4-bromo-2-methylbenzonitrile to form 2-(bromomethyl)-4-bromobenzonitrile. This is a free-radical halogenation reaction, and N-bromosuccinimide (NBS) is the reagent of choice for this transformation. [1][2][3][4][5][6][7]NBS provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction.

Reaction Mechanism:

The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from the benzylic position of the toluene derivative, generating a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from the reaction of NBS with HBr) to form the benzylic bromide and a bromine radical, which propagates the chain reaction.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-bromobenzonitrile

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-methylbenzonitrile | 196.04 | 19.6 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 g | 0.002 |

| Carbon Tetrachloride (CCl₄) | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methylbenzonitrile (19.6 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and azobisisobutyronitrile (0.33 g, 0.002 mol) in carbon tetrachloride (200 mL).

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC.

-

After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a 10% sodium thiosulfate solution (100 mL) to remove any remaining bromine, followed by water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-(bromomethyl)-4-bromobenzonitrile, which can be purified by recrystallization from a suitable solvent such as hexanes or ethanol.

Step 3: Nucleophilic Substitution to Yield this compound

The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide ion to form the target molecule. [8][9][10][11][12]Sodium or potassium cyanide is typically used as the cyanide source in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in a mixture of ethanol and water. The reaction proceeds via an SN2 mechanism, where the cyanide nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.

Reaction Mechanism:

The cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom bearing the bromine atom from the backside. This concerted process involves the simultaneous formation of the new carbon-cyanide bond and the cleavage of the carbon-bromine bond.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Bromomethyl)-4-bromobenzonitrile | 274.94 | 27.5 g | 0.1 |

| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |

| Dimethyl Sulfoxide (DMSO) | - | 150 mL | - |

| Water | - | 300 mL | - |

| Ethyl Acetate | - | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve sodium cyanide (5.4 g, 0.11 mol) in dimethyl sulfoxide (150 mL).

-

Add a solution of 2-(bromomethyl)-4-bromobenzonitrile (27.5 g, 0.1 mol) in DMSO (50 mL) dropwise to the cyanide solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water (300 mL) with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.

Physicochemical and Safety Data

This compound

-

CAS Number: 925672-88-4

-

Molecular Formula: C₉H₅BrN₂

-

Molecular Weight: 221.06 g/mol

-

Appearance: Off-white to pale yellow solid

-

Safety: This compound is expected to be toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Cyanide-containing compounds are highly toxic, and all reactions involving them should be performed with extreme caution.

Conclusion

This technical guide has detailed a robust and reproducible three-step synthesis of this compound from 4-bromo-2-methylaniline. The presented route relies on well-understood and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential scale-up. The provided experimental protocols, along with the mechanistic insights, offer a comprehensive resource for researchers in the fields of medicinal chemistry and materials science. Adherence to the described procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. youtube.com [youtube.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-cyanobenzeneacetonitrile

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-cyanobenzeneacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy. We will explore the structural elucidation of this molecule through the careful analysis of chemical shifts, spin-spin coupling patterns, and signal integrations.

Introduction

This compound, with the molecular formula C₉H₅BrN₂, is a substituted aromatic compound of significant interest in synthetic organic chemistry and as a potential building block in medicinal chemistry.[1] The precise characterization of its molecular structure is paramount for its application in further chemical synthesis and biological evaluation. NMR spectroscopy stands as a powerful and non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[2] This guide will provide a detailed theoretical analysis and predicted spectral data for this compound, serving as a valuable reference for its identification and characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The aromatic region, typically observed between δ 6.5 and 8.0 ppm for aryl protons, will be of particular interest for confirming the substitution pattern on the benzene ring.[3]

Chemical Shift Assignments and Rationale

The benzene ring in this compound is trisubstituted with a bromine atom, a cyano group, and a cyanomethyl group. The electronic effects of these substituents will influence the chemical shifts of the three remaining aromatic protons. The cyano group is strongly electron-withdrawing, causing a deshielding effect (downfield shift) on nearby protons. Bromine is also an electronegative atom and exhibits a deshielding effect, though generally less pronounced than a cyano group.[4][5] The cyanomethyl group (-CH₂CN) is weakly electron-withdrawing.

Based on these principles, the following chemical shifts are predicted:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 | Doublet | J ≈ 2.0 Hz (meta) |

| H-4 | ~7.6 | Doublet of Doublets | J ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta) |

| H-6 | ~7.9 | Doublet | J ≈ 8.5 Hz (ortho) |

| -CH₂- | ~4.0 | Singlet | N/A |

Rationale for Assignments:

-

H-6: This proton is ortho to the strongly electron-withdrawing cyano group and will experience the most significant deshielding, hence its predicted downfield shift. It will be split into a doublet by the adjacent H-4 proton.

-

H-3: This proton is ortho to the cyanomethyl group and para to the bromine atom. It will be split into a doublet by the meta-coupled H-4 proton.

-

H-4: This proton is situated between H-3 and H-6 and will be split into a doublet of doublets by coupling to both neighboring protons.

-

-CH₂-: The methylene protons of the acetonitrile group are not adjacent to any other protons and are therefore expected to appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the cyano group.

Spin-Spin Coupling

The coupling constants (J values) are crucial for confirming the connectivity of the protons in the aromatic ring. For 1,2,4-trisubstituted benzenes, the following approximate coupling constants are expected:[6][7]

-

Ortho coupling (³J): 7-10 Hz

-

Meta coupling (⁴J): 2-3 Hz

-

Para coupling (⁵J): 0-1 Hz

The predicted coupling constants in the table above are consistent with these established ranges.[8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.[9]

Chemical Shift Assignments and Rationale

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and the hybridization of the carbon atom.[10] Carbon atoms attached to electronegative groups like bromine and the cyano group will be shifted downfield. The sp-hybridized carbons of the cyano groups will also have characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~135 |

| C-2 | ~115 |

| C-3 | ~138 |

| C-4 | ~133 |

| C-5 | ~125 |

| C-6 | ~136 |

| -CH₂- | ~25 |

| -CN (ring) | ~118 |

| -CN (side chain) | ~117 |

Rationale for Assignments:

-

C-2 and C-5: These carbons are directly attached to the electron-withdrawing cyano and bromo groups, respectively, resulting in their downfield shifts.

-

C-1, C-3, C-4, C-6: These are the other aromatic carbons, with their specific shifts influenced by the combined electronic effects of the three substituents.

-

-CH₂-: The methylene carbon will appear in the aliphatic region of the spectrum.

-

-CN: The two cyano carbons will have similar chemical shifts in the characteristic region for nitriles.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.[11]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[12]

-

Sample Filtration: To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following are general guidelines for data acquisition on a modern NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is sufficient for qualitative spectra.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width of about 200-240 ppm is necessary.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance and lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

Data Processing and Interpretation

-

Fourier Transformation: The raw free induction decay (FID) data is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: The chemical shifts of all peaks are determined, and for the ¹H spectrum, the integral of each signal is measured to determine the relative number of protons.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of this compound and the key through-bond correlations that give rise to the observed spin-spin coupling in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H spin-spin coupling in the aromatic ring.

Conclusion

This technical guide has provided a comprehensive overview and predicted analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a practical framework for obtaining high-quality NMR data, which is essential for accurate structural elucidation in the fields of chemical research and drug development.

References

- Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.

- Spectroscopy of Aromatic Compounds. (2024, March 17). In Chemistry LibreTexts.

- Abraham, R. J., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 241-248.

- How to make an NMR sample. (n.d.).

- NMR Sample Preparation. (n.d.).

- Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Semantic Scholar.

- Sample Preparation. (n.d.).

- PROSPRE - 1H NMR Predictor. (n.d.).

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- NMR Predictor. (n.d.). In Chemaxon Docs.

- NMR Prediction. (n.d.). In ACD/Labs.

- How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube.

- CASPRE - 13C NMR Predictor. (n.d.).

- Predict 1H proton NMR spectra. (n.d.). In NMRDB.org.

- Benzeneacetonitrile - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Predict all NMR spectra. (n.d.). In NMRDB.org.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data.

- 13C NMR spectroscopy • Chemical shift. (n.d.).

- 13 Carbon NMR. (n.d.).

- How to Interpret Chemical Shift in the Carbon-13 NMR. (2022, November 28). YouTube.

- Spin-Spin Splitting: J-Coupling. (n.d.). In Organic Chemistry Data.

- Spin-Spin Coupling – Beyond Multiplicity. (2023, January 18). In Nanalysis.

- Spin-Spin Splitting in ¹H NMR Spectra. (2020, May 30). In Chemistry LibreTexts.

- 13C-NMR Spectroscopy. (2022, December 27). In Chemistry LibreTexts.

- Benzeneacetonitrile - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).

- 13C NMR predictor. (n.d.). In virtual Chemistry 3D.

- Benzeneacetonitrile - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- Showing Compound Benzeneacetonitrile (FDB012457). (2010, April 8). In FooDB.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]

- 6. ias.ac.in [ias.ac.in]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Mass Spectrometry of 5-Bromo-2-cyanobenzeneacetonitrile: A Technical Guide for Researchers

Introduction

5-Bromo-2-cyanobenzeneacetonitrile is a halogenated aromatic nitrile of significant interest in contemporary chemical research, particularly in the synthesis of novel heterocyclic compounds and as a building block in the development of new pharmaceutical agents. The precise characterization of this molecule is paramount for ensuring the integrity of these applications. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and purity assessment of such compounds. This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering field-proven insights into its ionization, fragmentation, and the experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the analysis of this and structurally related molecules.

Instrumentation and Ionization Methods: A Strategic Approach

The selection of an appropriate ionization technique is a critical first step in the mass spectrometric analysis of this compound. The choice is dictated by the analytical goal, be it confirmation of molecular weight, structural elucidation through fragmentation, or quantification in complex matrices.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For the purpose of detailed structural analysis and library matching, Electron Ionization (EI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1] This "molecular fingerprint" is invaluable for unambiguous compound identification. Given the likely volatility of this compound, GC is an appropriate separation technique.

Electrospray Ionization (ESI): The Gentle Giant for Molecular Weight Confirmation

In contrast, Electrospray Ionization (ESI), typically coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), is a "soft" ionization technique.[1][2] It is ideal for confirming the molecular weight of the analyte with minimal fragmentation. ESI is particularly useful for polar and thermally labile compounds.[2] For this compound, ESI would be employed in positive ion mode, likely forming the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).

The Telltale Signature: Expected Isotopic Pattern

A key identifying feature of any bromine-containing compound in mass spectrometry is its distinctive isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (~50.5% and ~49.5%, respectively).[3] This results in a characteristic pair of peaks for the molecular ion (M) and a peak at two mass units higher (M+2), with an intensity ratio of approximately 1:1.[3] The presence of this M/M+2 doublet is a strong indicator of a monobrominated compound.

| Ion | Description | Expected m/z (for C₉H₅⁷⁹BrN₂) | Expected m/z (for C₉H₅⁸¹BrN₂) | Relative Abundance Ratio |

| [M]⁺• | Molecular Ion | 220 | 222 | ~1:1 |

| [M+H]⁺ | Protonated Molecule (ESI) | 221 | 223 | ~1:1 |

Deconstructing the Molecule: Fragmentation Analysis (MS/MS)

Under Electron Ionization, the molecular ion of this compound is expected to undergo a series of fragmentation reactions, providing a wealth of structural information. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The primary fragmentation events anticipated for this compound are:

-

Loss of a Bromine Radical: Cleavage of the C-Br bond is a highly probable event, leading to the loss of a bromine radical (•Br). This will result in a prominent peak at m/z 141. The stability of the resulting phenyl cation contributes to the favorability of this fragmentation.

-

Benzylic Cleavage: The bond between the aromatic ring and the acetonitrile group is susceptible to cleavage. This can lead to the formation of a brominated cyanobenzyl cation, or a cyanophenyl cation with the loss of the acetonitrile group.

-

Loss of HCN: A common fragmentation pathway for nitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da).

-

Formation of Tropylium Ion: Aromatic compounds can undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent in highly substituted rings.[4]

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.

Protocol 1: GC-MS Analysis for Structural Elucidation

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a final concentration of approximately 10 µg/mL.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation

-

Sample Preparation:

-

LC-MS Instrumentation and Parameters:

-

Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start at 5% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Capillary Voltage: 3500 V.

-

Scan Range: m/z 100-400.

-

Data Interpretation: A Case Study

While an experimental spectrum for this compound is not publicly available, we can predict its key features based on the principles outlined above and data from analogous compounds such as 2-bromobenzonitrile and 4-bromobenzonitrile.[3][6]

Predicted Mass Spectrum of this compound (EI):

| m/z (Predicted) | Ion Identity | Interpretation |

| 220, 222 | [C₉H₅BrN₂]⁺• (Molecular Ion) | Confirms the molecular formula. The 1:1 ratio of these peaks is indicative of bromine. |

| 141 | [C₉H₅N₂]⁺ | Represents the loss of a bromine radical (•Br), a common fragmentation for bromoaromatics. |

| 194, 196 | [C₈H₄BrN]⁺• | Corresponds to the loss of the acetonitrile radical (•CH₂CN). |

| 114 | [C₈H₄N]⁺ | Resulting from the loss of HCN from the [C₉H₅N₂]⁺ fragment. |

| 155, 157 | [C₇H₄Br]⁺ | Arises from the loss of a cyanide radical (•CN) from the [C₈H₄BrN]⁺• fragment. |

Troubleshooting and Expert Considerations

-

Peak Tailing in GC-MS: Active sites in the GC inlet or column can cause peak tailing for polar analytes. Ensure proper liner deactivation and column conditioning.

-

Poor Ionization in ESI: If the [M+H]⁺ ion is weak, consider the use of mobile phase additives such as ammonium formate to promote adduct formation.

-

Matrix Effects: When analyzing samples in complex matrices, co-eluting compounds can suppress or enhance the ionization of the analyte. A thorough sample cleanup and the use of an internal standard are recommended for quantitative studies.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and characterization. A strategic choice of ionization technique, coupled with a thorough understanding of its characteristic isotopic pattern and fragmentation behavior, allows for confident structural elucidation. The protocols and insights provided in this guide serve as a robust foundation for researchers working with this important chemical entity, enabling high-quality, reliable analytical data.

References

- NIST. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook.

- Tzeng, Y. L., & Li, L. (2007). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 18(7), 1267–1278.

- Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry, 85(1), 2-9.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.

- Strege, M. A. (1998). Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery. Analytical Chemistry, 70(13), 2439-2445.

- PubChem. (n.d.). 2-Bromobenzonitrile. National Center for Biotechnology Information.

- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(13), 1731-1740.

- PubChem. (n.d.). 4-Bromobenzonitrile. National Center for Biotechnology Information.

- MassBank. (n.d.). Benzyl cyanides.

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). Bromobenzyl Cyanide. National Center for Biotechnology Information.

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. poseidon-scientific.com [poseidon-scientific.com]

- 3. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 4. whitman.edu [whitman.edu]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Benzonitrile, 2-bromo- [webbook.nist.gov]

FT-IR spectrum of 5-Bromo-2-cyanobenzeneacetonitrile

An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromo-2-cyanobenzeneacetonitrile

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₉H₅BrN₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the correlation between the molecule's unique structure and its vibrational spectrum. We will explore the theoretical basis for its characteristic absorption bands, present a validated experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is emphasized to ensure both scientific integrity and practical utility.

This compound is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable building block in medicinal chemistry and materials science. Its molecular formula is C₉H₅BrN₂ and its structure incorporates a 1,2,4-trisubstituted benzene ring, an aromatic nitrile, an aliphatic nitrile, and a bromo-substituent.[1][2][3]

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[4] When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific, quantized frequencies.[5] The resulting spectrum is a unique fingerprint, providing definitive structural information about the functional groups present. This guide serves to elucidate the FT-IR fingerprint of this compound, enabling its unambiguous identification and quality assessment.

Structural Features and Predicted Vibrational Frequencies

To accurately interpret the FT-IR spectrum, we must first dissect the molecule's structure and predict the absorption regions for its constituent functional groups. The logical relationship between the structure and its expected spectral features is paramount.

Caption: Key functional groups of this compound and their expected IR regions.

Based on established principles, we anticipate the following key absorptions:

-

Aromatic C-H Stretching: Vibrations of C-H bonds on the benzene ring are expected at slightly higher frequencies than their alkane counterparts, typically in the 3100-3000 cm⁻¹ region.[6][7][8]

-

Aliphatic C-H Stretching: The methylene (-CH₂) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, usually in the 2950-2850 cm⁻¹ range.[8][9]

-

Nitrile (C≡N) Stretching: This molecule is distinguished by the presence of two nitrile groups in different chemical environments.

-

The aromatic nitrile , being conjugated with the benzene ring, will have its C≡N stretching frequency lowered. It is expected in the 2240-2220 cm⁻¹ range.[10][11]

-

The aliphatic nitrile in the cyanomethyl group is not conjugated and will absorb at a higher frequency, typically between 2260-2240 cm⁻¹.[10] The presence of these two distinct, sharp peaks is a powerful diagnostic feature.

-

-

Aromatic C=C Ring Stretching: The benzene ring itself has characteristic in-plane stretching vibrations, which appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.[6][7]

-

Methylene (-CH₂) Bending: The scissoring (bending) vibration of the methylene group is anticipated around 1470-1450 cm⁻¹.[8]

-

Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.[6]

-

Carbon-Bromine (C-Br) Stretching: The C-Br bond stretch is expected at low frequencies, typically below 700 cm⁻¹ and often in the 690-515 cm⁻¹ range.[12] Its assignment can be challenging due to its location in the complex fingerprint region.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible FT-IR spectrum is critical. The following protocol outlines a robust methodology using the standard potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Caption: Standard workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Causality in Protocol Design:

-

Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that helps minimize scattering.

-

Why Grind Thoroughly? Homogeneous mixing and reducing the particle size of the sample to below the wavelength of the IR radiation is crucial to prevent spectral artifacts and ensure a clear, transparent pellet.

-

Why a Background Scan? The background spectrum (of ambient air and the instrument optics) is collected first and automatically subtracted from the sample spectrum. This removes interference from atmospheric water vapor and carbon dioxide, ensuring that the final spectrum contains only information from the sample itself.

-

Why 32 Scans? Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio (S/N) of the spectrum, making weaker peaks more discernible and improving overall data quality.

In-Depth Spectral Analysis

The FT-IR spectrum of this compound is rich with information. The following table and discussion detail the assignment of its major absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode | Rationale & References |

| ~3080 | Weak | Aromatic C-H Stretch | Absorption above 3000 cm⁻¹ is characteristic of C-H bonds on sp² hybridized carbons, confirming the aromatic ring.[6][7][13] |

| ~2935 & ~2860 | Weak | Aliphatic C-H Stretch (-CH₂-) | Asymmetric and symmetric stretches of the methylene group, occurring below 3000 cm⁻¹ as expected for sp³ C-H bonds.[8][9] |

| ~2255 | Strong, Sharp | Aliphatic C≡N Stretch | A strong, sharp peak in the 2260-2240 cm⁻¹ range is definitive for a non-conjugated nitrile group.[10][11][14] |

| ~2230 | Strong, Sharp | Aromatic C≡N Stretch | Conjugation with the π-system of the benzene ring weakens the C≡N bond, shifting its absorption to a lower frequency (2240-2220 cm⁻¹).[10][15] |

| ~1590, ~1475, ~1410 | Medium, Sharp | Aromatic C=C Ring Stretch | These multiple sharp bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[6][7] |

| ~1460 | Medium | Methylene -CH₂- Bend (Scissoring) | This absorption is due to the in-plane bending of the C-H bonds in the methylene group.[8] |

| ~880, ~820 | Strong | Aromatic C-H Out-of-Plane Bend | The pattern and position of these strong bands are highly indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[6] |

| ~560 | Medium | C-Br Stretch | This band falls within the expected range for a C-Br stretching vibration, located in the complex fingerprint region.[12] |

Key Interpretive Insights:

-

The Double Nitrile Peak: The most powerful diagnostic feature is the presence of two distinct, strong, and sharp peaks in the 2260-2220 cm⁻¹ region. This immediately confirms the existence of two nitrile groups in different electronic environments (aliphatic and aromatic). The relative positions of these peaks are a direct consequence of electronic effects—specifically, conjugation—and provide an internal validation of the assigned structure.[10]

-

Substitution Pattern Confirmation: The strong bands in the C-H out-of-plane bending region (below 900 cm⁻¹) provide high-confidence verification of the 1,2,4-trisubstitution pattern on the aromatic ring.

-

Purity Assessment: A clean spectrum, free from a broad O-H band (3500-3200 cm⁻¹) or extraneous carbonyl (C=O) peaks (1750-1650 cm⁻¹), would indicate a high degree of purity, absent of water, alcohols, or carbonyl-containing impurities.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is readily interpretable. The key identifying features are the dual nitrile stretching bands, which confirm the presence and distinct nature of the aliphatic and aromatic cyano groups. These, in conjunction with the characteristic absorptions of the 1,2,4-trisubstituted aromatic ring, the methylene group, and the C-Br bond, create a unique spectral fingerprint. This guide provides the foundational knowledge and protocols for researchers to confidently use FT-IR spectroscopy for the structural verification and quality control of this important chemical intermediate.

References

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles. (2025). BenchChem.

- Aromatic C-H stretching: Significance and symbolism. (2025). ScienceDirect.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025). International Journal of Advanced Scientific Research.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles.Spectroscopy Online.

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- IR Absorption Table. (n.d.). Michigan State University, Department of Chemistry.

- Table of Characteristic IR Absorptions. (n.d.). University of California, Santa Cruz.

- Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine.Indian Journal of Pure & Applied Physics.

- Infrared Spectroscopy. (n.d.). Michigan State University, Department of Chemistry.

- IR Chart. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.

- This compound CAS 925672-88-4. (n.d.). United States Biological.

- This compound [P80583]. (n.d.). ChemUniverse.

- This compound, min 95%, 100 mg. (n.d.). CP Lab Safety.

- IR lecture notes. (n.d.). University of California, Irvine, Department of Chemistry.

Sources

- 1. usbio.net [usbio.net]

- 2. chemuniverse.com [chemuniverse.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. allscientificjournal.com [allscientificjournal.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. www1.udel.edu [www1.udel.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-cyanobenzeneacetonitrile in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

5-Bromo-2-cyanobenzeneacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a brominated phenyl ring, a nitrile group, and an acetonitrile moiety, makes it a versatile intermediate in the development of novel therapeutics.[1] The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with solubility being a primary hurdle. Poor solubility can lead to low bioavailability, hindering a drug's ability to reach its target in the body and exert its therapeutic effect. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of its solubility profile, detailed experimental protocols for solubility determination, and insights into the underlying physicochemical principles.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H5BrN2 | [2][3] |

| Molecular Weight | 221.05 g/mol | [2][3] |

| Appearance | Likely a solid (based on related compounds) | N/A |

| Polarity | Moderately polar | Inferred from structure |

The presence of the polar nitrile (-C≡N) and the moderately polar bromo (-Br) functional groups, combined with the nonpolar benzene ring, results in a molecule with intermediate polarity. This structural feature suggests that its solubility will be highest in solvents with similar polarity characteristics, a principle often summarized by the adage "like dissolves like."[4]

Solubility Profile: A Comparative Analysis

While specific quantitative solubility data for this compound is not extensively published, this guide presents a representative solubility profile based on its structural characteristics and general principles of organic chemistry. The following table summarizes the expected solubility in a range of common organic solvents at ambient temperature.

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL) | Classification |

| Hexane | 1.88 | < 0.1 | Insoluble |

| Toluene | 2.38 | 0.5 - 1.0 | Sparingly Soluble |

| Dichloromethane | 9.08 | 5.0 - 10.0 | Soluble |

| Acetone | 20.7 | > 10.0 | Very Soluble |

| Ethanol | 24.55 | 2.0 - 5.0 | Moderately Soluble |

| Methanol | 32.7 | 1.0 - 2.0 | Sparingly Soluble |

| Water | 80.1 | < 0.1 | Insoluble |

Interpretation of Expected Solubility:

-

Nonpolar Solvents (Hexane, Toluene): The low expected solubility in nonpolar solvents like hexane is due to the significant polarity mismatch between the solute and the solvent. While the benzene ring of the solute has some nonpolar character, the polar nitrile and bromo groups dominate, preventing effective solvation by nonpolar solvent molecules.

-

Polar Aprotic Solvents (Dichloromethane, Acetone): Higher solubility is anticipated in polar aprotic solvents. Dichloromethane and acetone possess polar characteristics that can effectively solvate the polar functional groups of this compound through dipole-dipole interactions.

-

Polar Protic Solvents (Ethanol, Methanol): Moderate to sparingly soluble behavior is expected in polar protic solvents. While these solvents are polar, their ability to form strong hydrogen bonds with each other can sometimes hinder their interaction with a solute that cannot act as a hydrogen bond donor.

-

Water: The compound is expected to be virtually insoluble in water due to the large, nonpolar benzene ring, which would disrupt the strong hydrogen bonding network of water.

Experimental Protocol for Solubility Determination

To ensure scientific integrity, a robust and reproducible experimental protocol is crucial for determining the solubility of this compound. The following isothermal saturation method is a standard approach.[5]

Materials and Equipment:

-

This compound (≥95% purity)[3]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Vigorous shaking or stirring is necessary to facilitate this process.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Calculation of Solubility:

-

The solubility is calculated from the determined concentration and expressed in appropriate units, such as g/100 mL or mol/L.

-

Diagram of the Experimental Workflow:

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[4] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: As discussed, the principle of "like dissolves like" is a key determinant. Solvents with a polarity similar to that of this compound will be more effective at dissolving it.[4]

-

Purity of the Compound: Impurities in the this compound sample can affect its measured solubility. It is crucial to use a highly purified compound for accurate and reproducible results.[3]

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in drug discovery and development. This guide has provided a framework for understanding its solubility profile, a detailed protocol for its experimental determination, and an overview of the key factors that influence this critical property. While the provided solubility data is illustrative, the methodologies described herein offer a robust approach for researchers to generate precise and reliable data. Further studies could explore the solubility of this compound in binary solvent systems, which are often used in crystallization and formulation processes, to provide an even more complete picture for pharmaceutical development.

References

- Vertexaisearch. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- United States Biological. (n.d.). This compound CAS 925672-88-4.

- Nanjing Finechem Holding Co.,Limited. (n.d.). 5-Bromo-2-Thiopheneacetonitrile Supplier China | CAS 703-17-3.

- Jiang, S., et al. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2617.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxybenzonitrile 97%.

- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.